28-Epirapamycin

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

As the founding member of the patented 28-epirapalog class, 28-Epirapamycin is essential for exploring mTOR SAR beyond conventional rapalogs. Its unique C28 stereochemistry confers distinct chromatographic properties, making it the only valid standard for quantifying this specific impurity in sirolimus formulations per ICH Q3A. Procure for analytical method validation or as a key intermediate for novel drug discovery programs.

Molecular Formula C51H79NO13
Molecular Weight 914.2 g/mol
Cat. No. B12425013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name28-Epirapamycin
Molecular FormulaC51H79NO13
Molecular Weight914.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1
InChIKeyQFJCIRLUMZQUOT-LIGMPYQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

28-Epirapamycin: C28 Epimer mTOR Inhibitor for Impurity Control and 28-Epirapalog Development


28-Epirapamycin is the C28 epimer of the macrolide immunosuppressant rapamycin (sirolimus). It is formed via a selective retroaldol/aldol epimerization at the C28 position [1]. This compound is recognized as a process-related impurity of rapamycin and serves as a reference standard in analytical quality control . Beyond its role as an impurity marker, 28-epirapamycin is the founding member of a distinct structural class—the 28-epirapalogs—which are rapamycin analogs bearing the inverted C28 stereochemistry and are claimed in patent literature as a novel chemical scaffold for further derivatization and biological evaluation [2].

Why 28-Epirapamycin Cannot Be Substituted by Rapamycin or Other Rapalogs in Key Applications


The C28 stereochemistry inversion fundamentally distinguishes 28-epirapamycin from rapamycin and other clinical rapalogs (e.g., everolimus, temsirolimus). While rapamycin binds FKBP12 with a reported Kd of ~200 pM, the altered three-dimensional conformation at the C28 β-hydroxyketone region in 28-epirapamycin dictates a unique interaction profile with downstream binding partners such as the FRB domain of mTOR [1]. Consequently, rapamycin cannot serve as an equivalent surrogate in two critical contexts: (1) As an analytical impurity standard, where the inverted stereocenter confers distinct chromatographic retention and spectral properties essential for accurate quantitation of the C28 epimer in drug substance batches ; and (2) As a chemical scaffold, where the 28-epi stereochemistry is the defining and patented feature of a new class of rapalogs (28-epirapalogs) designed to explore differentiated therapeutic indices and reduced immunosuppressive activity profiles compared to the native C28 configuration [2].

28-Epirapamycin Quantitative Differentiation Evidence: Impurity Control, Scaffold Potential, and Synthetic Utility


C28 Epimer Impurity Control: Analytical Differentiation from Rapamycin

As the C28 epimer of rapamycin, 28-epirapamycin is a critical impurity reference standard for the quality control of rapamycin (sirolimus) active pharmaceutical ingredients (APIs) and drug products. Its procurement is essential for method development and validation because its inverted stereochemistry at C28 produces distinct chromatographic retention behavior and spectroscopic signatures compared to the parent compound rapamycin [1]. Without authentic 28-epirapamycin as a reference, accurate identification and quantification of this specific process-related impurity are not feasible using rapamycin itself as a surrogate.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

28-Epirapamycin as the Defining Scaffold for a Patent-Distinct Class of Rapalogs

28-Epirapamycin is explicitly designated as the foundational molecule for a new and patent-distinct class of rapamycin analogs termed '28-epirapalogs' [1]. This classification is based on the specific inversion of stereochemistry at the C28 position relative to the naturally occurring rapamycin scaffold. The patent literature claims compositions comprising 28-epirapamycin and its derivatives, which are described as having potential utility as multimerizing agents and immunosuppressants with profiles that differ from those based on the native rapamycin core [1].

Medicinal Chemistry Chemical Biology Intellectual Property

Synthetic Access: A Chemoselective Epimerization Route Distinct from Other Rapalog Syntheses

The synthesis of 28-epirapamycin is achieved via a specific and efficient method: the chemoselective epimerization of rapamycin using titanium tetraisopropoxide (Ti(OiPr)4) in dichloromethane under mild and neutral conditions [1]. This method proceeds via a retroaldol/aldol mechanism that specifically equilibrates the C28/C29 diastereomers, yielding 28-epirapamycin as the major product [1]. This contrasts with the synthesis of other rapalogs like everolimus or temsirolimus, which typically involve modification at the C40 hydroxyl or other positions while retaining the natural C28 stereochemistry.

Organic Synthesis Process Chemistry Stereochemistry

Potential for Altered FKBP12-FRB Binding Due to C28 Stereochemical Inversion

While rapamycin binds FKBP12 with a reported Kd as low as 200 pM to form a complex that subsequently binds the FRB domain of mTOR, the stereochemical inversion at C28 in 28-epirapamycin is hypothesized to alter this binding landscape [1]. The C28 hydroxyl is situated in a region critical for the conformation of the FKBP12-rapamycin-FRB ternary complex. Although direct quantitative binding data for 28-epirapamycin are not yet available in the public domain, the patent literature specifically notes that 28-epirapalogs are of interest for their 'reduced immunosuppressive activity' and 'interesting pharmacokinetic or bioavailability profiles' relative to rapamycin [1]. This indicates that the C28 epimerization is not a silent modification but one with potential pharmacological consequences.

Molecular Pharmacology Structural Biology mTOR Signaling

28-Epirapamycin: Primary Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Impurity Reference Standard for Rapamycin API

28-Epirapamycin is primarily utilized as a certified reference standard in analytical chemistry laboratories within the pharmaceutical industry. Its specific role is to enable the development and validation of HPLC, UPLC, or LC-MS methods for detecting and quantifying the C28 epimer impurity in rapamycin (sirolimus) drug substance and finished drug products [1]. Given that rapamycin and its C28 epimer are diastereomers, they exhibit distinct chromatographic retention times, necessitating an authentic sample of 28-epirapamycin for accurate peak identification and system suitability testing. Procurement of this compound is mandatory for compliance with regulatory impurity guidelines (ICH Q3A) during ANDA or NDA filings for generic or new rapamycin formulations [1].

Medicinal Chemistry and Chemical Biology: Synthesis of 28-Epirapalogs

28-Epirapamycin serves as the essential starting material or key intermediate for the synthesis of a distinct class of rapamycin analogs known as '28-epirapalogs' [1]. As disclosed in patent literature, this scaffold can undergo further modifications at positions C7, C13, C14, C24, C30, and the C43-bearing cyclohexyl ring [1]. Researchers interested in exploring structure-activity relationships (SAR) beyond the conventional rapalog space (e.g., everolimus, temsirolimus) or in developing novel mTOR inhibitors with potentially altered immunosuppressive, antifungal, or protein multimerization properties will find 28-epirapamycin to be an indispensable building block [1].

Academic and Industrial Research: Exploring Underexplored mTOR SAR Space

While extensive medicinal chemistry efforts have focused on modifying the C40 hydroxyl of rapamycin (yielding everolimus, temsirolimus, ridaforolimus) and other peripheral positions, the C28 position remains a comparatively underexplored vector for modulating mTOR pathway pharmacology [1]. 28-Epirapamycin provides a direct entry point into this specific SAR space. Although direct quantitative binding or cellular activity data for 28-epirapamycin are sparse in the public domain, the patent literature's emphasis on 'reduced immunosuppressive activity' and 'interesting pharmacokinetic or bioavailability profiles' for 28-epirapalogs provides a strong rationale for fundamental research into the biochemical and cellular consequences of C28 stereochemical inversion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 28-Epirapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.